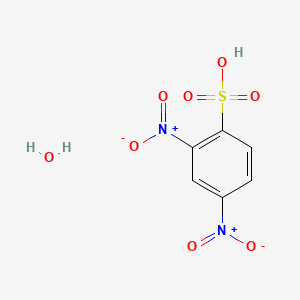

2,4-Dinitrobenzenesulfonic acid hydrate

CAS No.: 698999-22-3

Cat. No.: VC13337020

Molecular Formula: C6H6N2O8S

Molecular Weight: 266.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 698999-22-3 |

|---|---|

| Molecular Formula | C6H6N2O8S |

| Molecular Weight | 266.19 g/mol |

| IUPAC Name | 2,4-dinitrobenzenesulfonic acid;hydrate |

| Standard InChI | InChI=1S/C6H4N2O7S.H2O/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);1H2 |

| Standard InChI Key | GWGBNENHEGYJSN-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.O |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

2,4-Dinitrobenzenesulfonic acid hydrate consists of a benzene ring substituted with two nitro groups at the 2- and 4-positions and a sulfonic acid group at the 1-position, coordinated with water molecules. The compound’s reactivity stems from the electron-withdrawing nitro groups, which enhance the electrophilicity of the sulfonic acid moiety . Key properties include:

The variance in melting points (95–98°C vs. 107–109°C) likely arises from differences in hydration states or purification methods .

Spectroscopic and Analytical Data

-

Infrared (IR) Spectroscopy: Strong absorption bands at 1,350 cm⁻¹ and 1,520 cm⁻¹ confirm nitro group stretching, while a broad peak near 1,040 cm⁻¹ corresponds to sulfonic acid S=O vibrations.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (D₂O) shows aromatic protons as doublets at δ 8.6 ppm (H-3) and δ 8.3 ppm (H-5), with the H-6 proton as a triplet at δ 8.1 ppm .

Synthesis and Industrial Production

Nitration of Benzenesulfonic Acid

The primary synthesis route involves nitrating benzenesulfonic acid using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures (50–70°C) . The reaction proceeds via electrophilic aromatic substitution, with the sulfonic acid group directing nitro groups to the 2- and 4-positions. Post-reaction crystallization from methanol or water yields the hydrate form .

Reaction Scheme:

Alternative Methods

A patent (WO2008011830A1) describes synthesizing structurally related diamino benzenesulfonic acids via sulfonation of m-phenylenediamine, though this method is less common for the dinitro derivative .

Applications in Organic Chemistry and Biomedicine

Organic Synthesis

The compound serves as a precursor for ether-soluble 2,4-dinitrophenyl derivatives of amino alcohols, facilitating their purification and characterization . Its sulfonic acid group acts as a leaving group in nucleophilic aromatic substitution reactions, enabling the synthesis of dyes and pharmaceutical intermediates .

Induction of Experimental Colitis

2,4-Dinitrobenzenesulfonic acid hydrate is widely used to model ulcerative colitis (UC) in rodents. Intrarectal administration in ethanol solutions induces inflammation by generating reactive oxygen species (ROS) and activating NF-κB signaling . Key findings include:

-

Radix Hedysari Extract: Reduced colitis severity by decreasing myeloperoxidase (MPO), TNF-α, and IL-1β levels while elevating antioxidant enzymes (T-SOD, CAT) .

-

BMDA and DMMA Derivatives: Ameliorated inflammation in rats by inhibiting JNK/p38 MAPK pathways .

-

Metoclopramide Prodrug: A colon-specific prodrug releasing 5-aminosalicylic acid (5-ASA) showed efficacy comparable to sulfasalazine in reducing colitis symptoms .

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |

| Storage | Tightly sealed in cool, dry areas away from oxidizers |

| First Aid | Rinse skin/eyes with water for 15 minutes; seek medical attention |

Environmental Impact

The compound’s high water solubility (≈2.5% w/v) necessitates careful disposal to prevent groundwater contamination . Biodegradation studies suggest moderate persistence in aquatic environments .

Comparative Analysis with Structural Analogues

| Compound | Key Differences | Applications |

|---|---|---|

| 2-Nitrobenzenesulfonic acid | Single nitro group; lower reactivity | Dye intermediates |

| Dinitrobenzene | Lacks sulfonic acid group; higher volatility | Explosives manufacturing |

| Sulfanilic acid | Amino substituent; non-corrosive | pH indicators |

The dual nitro and sulfonic acid groups in 2,4-dinitrobenzenesulfonic acid hydrate make it uniquely suited for electrophilic reactions and biomedical models .

Recent Research Advancements

Anti-Inflammatory Drug Development

Studies highlight its role in validating novel therapeutics:

-

Radix Hedysari Ethanol Extract: Reduced colon mucosal damage in rats by 40% compared to controls (p < 0.01) .

-

BMDA/DMMA: Lowered MPO activity by 60% in DNBS-induced colitis, outperforming traditional anti-inflammatory agents .

Mechanistic Insights

The compound’s ROS-generating properties activate NLRP3 inflammasomes, providing a mechanistic basis for chronic inflammation models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume